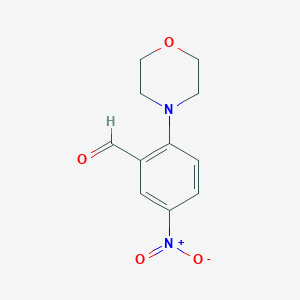

2-Morpholino-5-nitrobenzaldehyde

Vue d'ensemble

Description

2-Morpholino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄. It is known for its unique structure, which includes a morpholine ring and a nitro group attached to a benzaldehyde core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Morpholino-5-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate in N,N-dimethylformamide at 90°C for 4 hours . This method yields a high purity product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity while minimizing production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Morpholino-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 2-Morpholino-5-nitrobenzoic acid.

Reduction: 2-Morpholino-5-aminobenzaldehyde.

Substitution: Various substituted morpholino derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Morpholino-5-nitrobenzaldehyde serves as a precursor in synthesizing various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this aldehyde have shown efficacy against Mycobacterium tuberculosis and other bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest their potential as therapeutic agents .

Anticancer Research

The compound's derivatives have been evaluated for anticancer activity. A notable example includes the synthesis of nitrogen-containing heterocycles, which have displayed significant cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231 cells . The structure of this compound facilitates the incorporation of functional groups that can interact with biological targets involved in cancer progression.

Gene Silencing Applications

Caged morpholino oligonucleotides (cMOs), such as those utilizing this compound as a caging group, have been developed for optical gene silencing. These compounds allow researchers to control gene expression in live organisms using light, providing a powerful tool for studying gene function in developmental biology .

Case Study: Zebrafish Embryos

In a study involving zebrafish embryos, double-lariat caged morpholinos were injected to evaluate their effectiveness in gene silencing upon UV light exposure. The results indicated that these cMOs could effectively induce phenotypic changes by targeting specific genes, showcasing the utility of this compound in genetic studies .

Analytical Chemistry

The compound is also utilized in analytical applications, particularly in cell biology where it plays a role in cell culture and modification processes. Its properties make it suitable for use in various assays and analytical techniques .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | Antimicrobial activity against M. tuberculosis |

| Anticancer Research | Development of anticancer agents | Cytotoxicity against HepG2 and MDA-MB-231 cells |

| Gene Silencing | Optical control of gene expression using caged morpholinos | Effective gene silencing in zebrafish embryos |

| Analytical Chemistry | Use in assays related to cell biology | Cell culture modifications |

Mécanisme D'action

The mechanism of action of 2-Morpholino-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .

Comparaison Avec Des Composés Similaires

- 2-Morpholino-5-nitrobenzoic acid

- 2-Morpholino-5-aminobenzaldehyde

- 2-Chloro-5-nitrobenzaldehyde

Comparison: 2-Morpholino-5-nitrobenzaldehyde is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical and biological properties.

Activité Biologique

2-Morpholino-5-nitrobenzaldehyde (MNB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of MNB, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The molecular structure of this compound features a morpholine ring and a nitro group attached to a benzaldehyde. This unique combination contributes to its biological properties.

Molecular Formula : CHNO

The mechanism of action for MNB involves several pathways:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects, including oxidative stress and apoptosis in cancer cells.

- Hydrogen Bonding : The morpholine ring facilitates hydrogen bonding with biological macromolecules, potentially enhancing the compound's interaction with target sites.

Antimicrobial Activity

MNB has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Table 1: Antimicrobial Activity of MNB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

MNB has also shown promise in anticancer research. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial function.

Case Study: Anticancer Effects in Lung Cancer Cells

A study evaluated the cytotoxic effects of MNB on A549 lung cancer cells using an MTT assay. The results indicated an IC value of 25 µg/mL, suggesting potent anticancer activity.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with MNB.

- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2) following MNB treatment .

Comparative Studies

MNB's biological activity can be compared with similar compounds such as:

- 2-Morpholino-5-nitrobenzoic acid

- 2-Morpholino-5-aminobenzaldehyde

- 2-Chloro-5-nitrobenzaldehyde

These comparisons highlight MNB's unique properties due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological characteristics .

Propriétés

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGDWIWUQDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383471 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-62-2 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2-Morpholino-5-nitrobenzaldehyde?

A1: this compound crystallizes in the monoclinic space group P21/n. [] The unit cell dimensions are: a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, and β = 96.888(1)°. [] The crystal structure was solved using direct methods and refined to an R value of 0.0534. [] Within the structure, the morpholine ring adopts a chair conformation. [] The molecular packing is primarily dictated by hydrogen bonding interactions. []

Q2: How do the bond lengths in this compound compare to standard values?

A2: Analysis of the bond lengths in this compound reveals that the carbon-oxygen bonds in the morpholine ring [d(C10-O4) = 1.420(2) Å and d(C9-O4) = 1.422(2) Å] are typical of single bonds between sp3 hybridized carbon and sp2 hybridized oxygen. [] The C7-O3 bond distance of 1.194(1) Å is slightly shorter than the standard value for a C=O double bond, indicating some degree of bond shortening. [] The nitrogen-oxygen bond lengths within the nitro group [d(O1N1) = 1.214(1) Å and d(O2-N1) = 1.207(1) Å] are consistent with typical N-O bonds in nitro groups. [] This observation is further supported by the C1-N1 bond distance of 1.457(1) Å, which aligns with the expected value for a single bond between an aromatic carbon and a nitro group nitrogen. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.